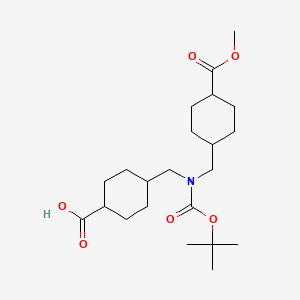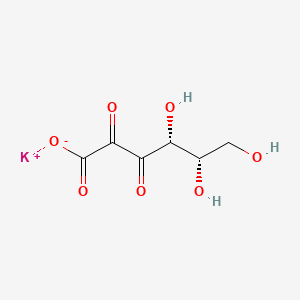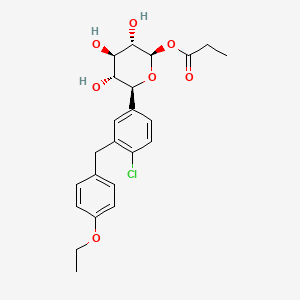
((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin: is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and esterification. The key intermediate, dapagliflozin, is synthesized through a series of reactions starting from commercially available starting materials. The final step involves the esterification of dapagliflozin with propionic acid under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Crystallization and purification steps are crucial to obtain the final product in its desired form .
化学反应分析
Types of Reactions: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols .
科学研究应用
Chemistry: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin is used as a building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis .
Biology: In biological research, this compound is used to study glucose metabolism and the role of SGLT2 in various physiological processes. It serves as a tool to investigate the mechanisms of glucose transport and regulation .
Medicine: The primary application of this compound is in the treatment of type 2 diabetes mellitus. It helps in lowering blood glucose levels by inhibiting the reabsorption of glucose in the kidneys. This compound is also being explored for its potential benefits in cardiovascular health and weight management .
Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. Its unique properties make it a valuable candidate for formulation and drug delivery studies .
作用机制
((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine and lowering of blood glucose levels. The molecular targets include SGLT2 proteins, and the pathways involved are primarily related to glucose transport and metabolism .
相似化合物的比较
Empagliflozin: Another SGLT2 inhibitor with a similar mechanism of action but different chemical structure.
Canagliflozin: Similar to dapagliflozin but with variations in its chemical composition and pharmacokinetic properties.
Ertugliflozin: Shares the same therapeutic class but differs in its molecular structure and specific interactions with SGLT2
Uniqueness: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin is unique due to its specific stereochemistry and the presence of the propionate group. These features contribute to its distinct pharmacological profile and therapeutic potential. Compared to other SGLT2 inhibitors, it may offer advantages in terms of efficacy, safety, and patient compliance .
属性
分子式 |
C23H27ClO7 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl] propanoate |
InChI |
InChI=1S/C23H27ClO7/c1-3-18(25)30-23-21(28)19(26)20(27)22(31-23)14-7-10-17(24)15(12-14)11-13-5-8-16(9-6-13)29-4-2/h5-10,12,19-23,26-28H,3-4,11H2,1-2H3/t19-,20-,21+,22+,23+/m1/s1 |
InChI 键 |
IWZLZLJCDVXPQQ-VROINQGHSA-N |
手性 SMILES |
CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OCC)O)O)O |
规范 SMILES |
CCC(=O)OC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OCC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



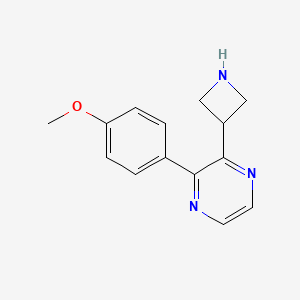
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
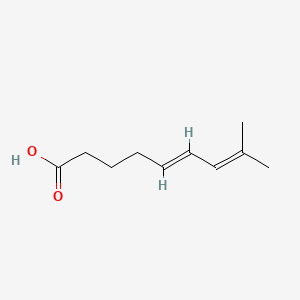
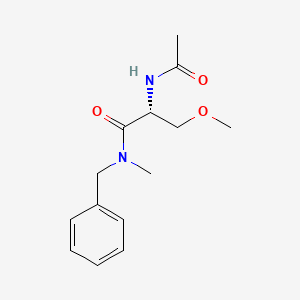

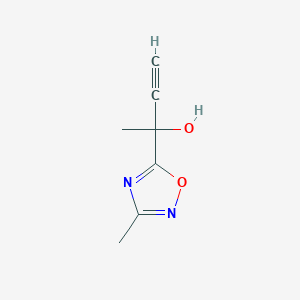

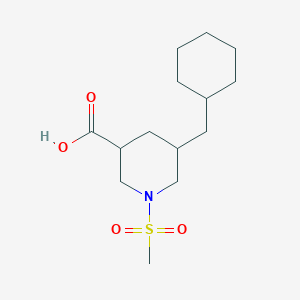
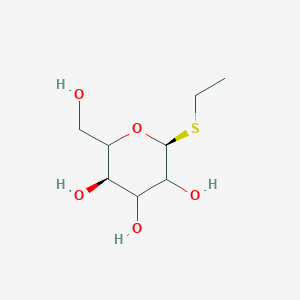

![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
